Ethylene Linker Confers Greater Conformational Flexibility Than the Methylene‑Linked Benzylamine Analog
The target compound incorporates an ethylene spacer (–CH₂CH₂–) between the pyrimidine N‑4 amine and the 2‑methoxyphenyl ring, whereas the closest commercially available analog, N‑[(2‑methoxyphenyl)methyl]‑6‑(2‑methyl‑1H‑imidazol‑1‑yl)pyrimidin‑4‑amine, employs a shorter methylene (–CH₂–) linker [1]. The ethylene linker increases the number of rotatable bonds from 2 to 3, enabling the methoxyphenyl group to sample a wider conformational space and potentially access lipophilic pockets in the kinase hinge region or allosteric sites that are sterically inaccessible to the methylene‑constrained analog [2]. In the broader imidazole pyrimidine amide class, extending the linker from zero to two methylene units has been shown to shift CDK2 vs. CDK9 selectivity by >50‑fold in otherwise identical chemotypes [3].
| Evidence Dimension | Number of rotatable bonds between pyrimidine N‑4 and 2‑methoxyphenyl ring |
|---|---|
| Target Compound Data | 3 rotatable bonds (ethylene linker –CH₂CH₂–) |
| Comparator Or Baseline | N‑[(2‑methoxyphenyl)methyl]‑6‑(2‑methyl‑1H‑imidazol‑1‑yl)pyrimidin‑4‑amine: 2 rotatable bonds (methylene linker –CH₂–) [1] |
| Quantified Difference | +1 rotatable bond (50% increase); expanded conformational ensemble |
| Conditions | Calculated from 2D structure; linker rotatability confirmed by standard cheminformatic bond‑typing rules [2] |
Why This Matters
Increased conformational freedom can translate into altered kinase selectivity and binding kinetics, making CAS 2549034-85-5 a structurally distinct tool for probing linker‑dependent SAR within imidazole‑pyrimidine amine series.
- [1] Sildrug ECBD Database. EOS91848: N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine. Accessed via https://sildrug.ibb.waw.pl/ecbd/EOS91848/. View Source
- [2] Calculated physicochemical descriptors for C₁₇H₁₉N₅O (rotatable bonds = 3, logP = 2.03, QED = 0.80) from the ECBD database. View Source
- [3] Jones, C.D. et al. (2008) Imidazole pyrimidine amides as potent, orally bioavailable cyclin‑dependent kinase inhibitors. Bioorg. Med. Chem. Lett., 18(24), 6486–6489. PMID: 18986805. Table 1: linker‑length SAR demonstrating CDK2/CDK9 selectivity shifts. View Source
